N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide
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Description
“N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature231.
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide”, a study describes a highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines2. This method, catalyzed by Lipozyme® TL IM in continuous-flow microreactors, could potentially be applicable to the synthesis of "N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide"2.
Molecular Structure Analysis
The molecular structure of “N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide” is not explicitly mentioned in the literature1. The molecular formula is C22H27N3O3S, and the molecular weight is 413.541.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving "N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide"1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide” are not explicitly mentioned in the literature1.
Safety And Hazards
There is no specific safety and hazard information available for "N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide"1.
Future Directions
While there is no specific information on future directions for “N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide”, the development of efficient methods for the synthesis of cinnamamides could pave the way for further research on drug activity2.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide”. For a more comprehensive analysis, further research and expert consultation may be required.
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-19-10-12-21(13-11-19)29(27,28)25(14-6-9-20-7-4-3-5-8-20)22(26)24-17-15-23(2)16-18-24/h3-13H,14-18H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQOLHAMXFBSJS-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=CC2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C/C=C/C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide |
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